Atazanavir N13-descarboxymethyl
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Overview
Description
Atazanavir N13-descarboxymethyl is a modified form of atazanavir, an antiretroviral medication used primarily to treat HIV/AIDS. This derivative is characterized by the removal of the carboxymethyl group from the N13 position. Atazanavir itself is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that HIV needs to multiply .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Atazanavir N13-descarboxymethyl involves the use of DEPBT as a condensing agent. The reaction typically involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its economic feasibility, safety, and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve nanoparticle formulation to enhance its bioavailability. This method addresses the compound’s intense lipophilicity and poor aqueous solubility, which are common challenges in its oral delivery .
Chemical Reactions Analysis
Types of Reactions
Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various metabolites that contribute to the compound’s effectiveness and potential toxicity. These metabolites are identified using techniques like liquid chromatography coupled with mass spectrometry .
Scientific Research Applications
Atazanavir N13-descarboxymethyl has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of protease inhibitors and optimize drug development.
Biology: It helps in understanding resistance mechanisms in HIV treatment.
Industry: It is applied in analytical chemistry for identifying and profiling metabolites.
Mechanism of Action
Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions. This inhibition results in the production of immature, noninfectious viral particles .
Comparison with Similar Compounds
Similar Compounds
Atazanavir: The parent compound, used widely in HIV treatment.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Lopinavir: A protease inhibitor often used in combination with ritonavir.
Uniqueness
Atazanavir N13-descarboxymethyl is unique due to the removal of the carboxymethyl group, which may influence its pharmacokinetic properties and effectiveness. This modification allows for the study of structure-activity relationships and optimization of drug formulations .
Properties
Molecular Formula |
C36H51ClN6O5 |
---|---|
Molecular Weight |
683.3 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28-,29-,30+,31+;/m0./s1 |
InChI Key |
WALCMJGWDGOBQV-PMAQQVHKSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |
Origin of Product |
United States |
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